molecular formula C22H26ClNO3 B4298707 Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

Cat. No.: B4298707
M. Wt: 387.9 g/mol
InChI Key: AUAZKIISLWVWOB-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate is a propanoate ester featuring two distinct substituents at the 3-position: a 2-chlorophenyl group and a formamido group linked to a 4-tert-butylphenyl ring. The tert-butyl group confers significant steric bulk and lipophilicity, while the 2-chlorophenyl moiety influences electronic properties and fragmentation behavior in mass spectrometry (MS) .

Properties

IUPAC Name

ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO3/c1-5-27-20(25)14-19(17-8-6-7-9-18(17)23)24-21(26)15-10-12-16(13-11-15)22(2,3)4/h6-13,19H,5,14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUAZKIISLWVWOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate typically involves a multi-step process. One common method includes the esterification of 3-(2-chlorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[(4-tert-butylbenzoyl)amino]-3-(2-chlorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s structural uniqueness lies in its dual substitution pattern. Below is a comparative analysis with analogs:

Ethyl 3-(2-chlorophenyl)propanoate (CAS 30573-88-7)
  • Substituents : 2-chlorophenyl only.
  • Key Differences : Lacks the formamido-tert-butylphenyl group, resulting in a simpler structure.
  • Properties : Exhibits characteristic chlorine loss during MS fragmentation due to the 2-chlorophenyl group . The absence of the bulky tert-butyl group reduces lipophilicity compared to the target compound .
Ethyl 3-(4-chlorophenyl)propanoate (CAS 7116-36-1)
  • Substituents : 4-chlorophenyl only.
  • Key Differences : Positional isomer of the chlorophenyl group (4- vs. 2-chloro).
N-(2-Chlorophenyl)-1-(4-chlorophenyl)formamido 3-(2-nitrophenyl)propanoate
  • Substituents : Formamido group with 4-chlorophenyl and 2-nitrophenyl.
  • Key Differences : Replaces tert-butyl with a nitro group.
  • Properties : The electron-withdrawing nitro group contrasts with the electron-donating tert-butyl, affecting reactivity and metabolic stability .
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate (CAS 1375473-45-2)
  • Substituents: Amino, hydroxy, and 4-chlorophenyl groups.
  • Properties : Increased solubility in aqueous media compared to the hydrophobic tert-butyl-containing target compound .

Physical and Spectroscopic Properties

Mass Spectrometry (MS) Fragmentation
  • Target Compound: The 2-chlorophenyl group promotes chlorine loss (e.g., m/z 177 or 175 in MS), a behavior shared with simpler analogs like ethyl 3-(2-chlorophenyl)propanoate .
  • Positional Isomers (3- or 4-chloro) : Show reduced or altered fragmentation due to differences in substituent stability .
Lipophilicity and Solubility
  • The tert-butyl group in the target compound significantly increases logP compared to analogs with smaller substituents (e.g., methyl or halogens) .

Biological Activity

Overview of Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

This compound is an organic compound that belongs to the class of amides and esters. Its complex structure suggests potential pharmacological properties, particularly in medicinal chemistry. The presence of both a formamido group and a chlorophenyl moiety indicates possible interactions with biological systems.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The formamido group may facilitate hydrogen bonding and enhance the compound's affinity for specific targets, while the chlorophenyl group could influence lipophilicity and membrane permeability.

Pharmacological Properties

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. The potential mechanism involves induction of apoptosis through modulation of signaling pathways.
  • Anti-inflammatory Effects : Compounds containing amide linkages often demonstrate anti-inflammatory properties by inhibiting pro-inflammatory cytokines or enzymes such as COX-2.
  • Antimicrobial Activity : The presence of halogenated phenyl groups can enhance antimicrobial activity, making such compounds candidates for further investigation in the development of new antibiotics.

Case Studies and Research Findings

Research into similar compounds has shown promising results:

  • A study on related ethyl esters demonstrated significant cytotoxicity against human cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity.
  • Another investigation focused on the anti-inflammatory potential of amide derivatives, revealing that modifications at the phenyl ring could lead to improved efficacy in reducing inflammation markers in vitro.

Data Table: Comparative Biological Activities

Compound NameStructureAnticancer ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundStructureModerate (cell line dependent)Significant (inhibition of cytokines)Moderate (varies with strain)
Related Compound AStructureHigh (IC50 < 10 µM)LowHigh (broad spectrum)
Related Compound BStructureLowModerate (partial inhibition)Low

Note: The structures are placeholders; actual images can be obtained from chemical databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate
Reactant of Route 2
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Ethyl 3-[(4-tert-butylphenyl)formamido]-3-(2-chlorophenyl)propanoate

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